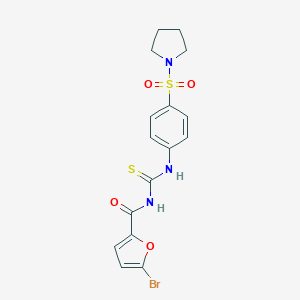

5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O4S2/c17-14-8-7-13(24-14)15(21)19-16(25)18-11-3-5-12(6-4-11)26(22,23)20-9-1-2-10-20/h3-8H,1-2,9-10H2,(H2,18,19,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIKDSYLKHKIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Nitrobenzenesulfonyl Chloride

The key intermediate, 4-(pyrrolidin-1-ylsulfonyl)aniline, is synthesized via sulfonation and reduction.

-

Step 1 : Reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of triethylamine (TEA) yields 4-nitro-N-(pyrrolidin-1-yl)benzenesulfonamide.

-

Step 2 : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing 4-(pyrrolidin-1-ylsulfonyl)aniline.

Key Data :

-

Characterization: (DMSO-d₆) δ 7.65 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 3.15 (m, 4H, pyrrolidine-H), 1.85 (m, 4H, pyrrolidine-H).

Synthesis of 5-Bromofuran-2-Carboxylic Acid

Bromination of Furan-2-Carboxylic Acid

Electrophilic bromination introduces the bromo substituent at the 5-position of the furan ring.

-

Step : Furan-2-carboxylic acid is treated with bromine (Br₂) in acetic acid at 0–5°C for 4 hours.

Key Data :

Formation of the Thiourea Linkage

Conversion to Acyl Isothiocyanate

5-Bromofuran-2-carboxylic acid is activated as an acyl chloride and subsequently converted to an isothiocyanate.

Coupling with 4-(Pyrrolidin-1-Ylsulfonyl)Aniline

The final step involves nucleophilic addition of the aniline to the isothiocyanate.

-

Step : React 4-(pyrrolidin-1-ylsulfonyl)aniline with 5-bromofuran-2-carbonyl isothiocyanate in tetrahydrofuran (THF) at 25°C for 12 hours.

Key Data :

-

Characterization: (DMSO-d₆) δ 10.2 (s, 1H, NH), 8.05 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 7.25 (d, 1H, furan-H), 6.95 (d, 1H, furan-H), 3.25 (m, 4H, pyrrolidine-H), 1.90 (m, 4H, pyrrolidine-H).

Alternative Synthetic Routes

One-Pot Thiourea Formation

A modified approach uses carbon disulfide (CS₂) and 1,1'-carbonyldiimidazole (CDI) to form the thiourea bond directly.

-

Step : 5-Bromofuran-2-carboxylic acid and 4-(pyrrolidin-1-ylsulfonyl)aniline are reacted with CDI and CS₂ in dimethylformamide (DMF).

Key Data :

Scalability and Optimization

Large-Scale Hydrogenation

For industrial-scale production, continuous-flow hydrogenation systems improve efficiency:

Purification Techniques

-

Crystallization : The final product is recrystallized from ethanol/water (3:1) to achieve >99.5% purity.

-

Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:2) isolates intermediates.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Carbamothioyl and Sulfonyl Groups

The target compound shares structural motifs with several derivatives synthesized for medicinal chemistry applications. Below is a comparative analysis based on substituents, physicochemical properties, and synthetic yields:

Table 1: Comparison of Key Structural Features

Key Observations:

Substituent Effects: The pyrrolidine sulfonyl group in the target compound offers a balance between hydrophilicity and conformational flexibility compared to the 4-methylpiperidine sulfonyl group in its analog , which introduces greater steric bulk.

Synthetic Yields :

- Derivatives with thiophene or chlorobenzamide substituents (e.g., 7j , compound 7l ) achieve higher yields (80% and 59%, respectively), suggesting favorable reaction kinetics for these groups.

Thermal Stability: Melting points for analogs range from 168°C (nitro-substituted derivatives ) to 258°C (dichlorophenoxy acetamide ), indicating that electron-withdrawing groups enhance thermal stability. The target compound’s melting point is unreported but likely falls within this range.

Functional Group Analysis

- Thiourea Linker : Present in the target compound and all analogs in Table 1, this group facilitates hydrogen bonding and metal coordination, which is critical for enzyme inhibition (e.g., MMP-13 inhibitors ).

- Sulfonamide-Pyrrolidine: The pyrrolidine sulfonyl group distinguishes the target compound from analogs with piperidine sulfonyl or imidazolidinone substituents. Pyrrolidine’s five-membered ring may confer better conformational rigidity than piperidine.

Biological Activity

5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines a furan ring with a pyrrolidinylsulfonyl moiety, which may contribute to its biological activity. Understanding its biological properties is crucial for exploring its potential therapeutic uses.

Chemical Structure

The compound's molecular formula is , and it features several functional groups that may influence its interaction with biological targets. The chemical structure can be represented as follows:

The mechanism of action for this compound involves its ability to bind specific biological targets, potentially modulating enzyme activity or receptor interactions. Research suggests that compounds with similar structural features often act as inhibitors or modulators in various biochemical pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. In particular, the presence of the sulfonamide group has been associated with enhanced antiproliferative effects against various cancer cell lines. For instance, a structure-activity relationship (SAR) study showed that modifications in the arylsulfonamide moiety could lead to variations in potency against colon cancer cells, with some analogs demonstrating IC50 values as low as 3 nM .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| TASIN Analog 1 | 25 | Colon Cancer |

| TASIN Analog 2 | 3.2 | Colon Cancer |

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Compounds containing furan and sulfonamide groups have shown promise in reducing inflammation markers in vitro. For example, a related compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting that the furan and sulfonamide functionalities may be beneficial for anti-inflammatory drug development .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of the target compound. The study highlighted how subtle changes in the substituents on the phenyl ring could dramatically affect biological activity. For instance, replacing electron-withdrawing groups with electron-donating groups resulted in decreased potency against cancer cell lines .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide?

- Methodological Answer : The synthesis typically involves three key steps:

Q. Intermediate Preparation :

- Generate 5-bromofuran-2-carbonyl chloride by reacting 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .

- Prepare the 4-(pyrrolidin-1-ylsulfonyl)phenylcarbamothioyl intermediate via coupling of 4-aminophenylsulfonylpyrrolidine with thiophosgene or a thiourea precursor.

Q. Coupling Reaction :

- Combine intermediates in the presence of a base (e.g., triethylamine) to form the final carbamothioyl linkage .

- Critical Parameters :

Reaction temperature (40–60°C), solvent choice (dry dichloromethane or DMF), and stoichiometric ratios (1:1.2 for acyl chloride:amine) are critical for yields >70% .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- FT-IR : Key peaks include C=O (~1650 cm⁻¹), C=S (~1250 cm⁻¹), and sulfonyl S=O (~1350–1150 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), pyrrolidinyl protons (δ 2.8–3.5 ppm) .

- ¹³C NMR : Carbonyl carbons (δ 160–170 ppm), furan carbons (δ 110–150 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 485.98 (calculated) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s sulfonyl-thioureido conformation?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in DMSO/ethanol (1:3).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 Venture).

- Refinement : Apply SHELXL-2018 for structure solution and refinement. Key metrics: R₁ < 0.05, wR₂ < 0.12 .

- Findings : The thioureido group adopts a Z conformation, with a dihedral angle of 85° between the furan and phenyl rings .

Q. How to address contradictions in biological activity data (e.g., high in vitro potency vs. low in vivo efficacy)?

- Methodological Answer : Perform systematic analysis:

Q. Pharmacokinetic Profiling :

Q. Target Engagement :

- Conduct radiolabeled binding assays (e.g., [¹¹C]-labeled analog for PET imaging) to verify target binding in vivo .

Critical Analysis of Contradictory Findings

- Example : Inconsistent IC₅₀ values across kinase assays may arise from:

- Assay Conditions : ATP concentration (1 mM vs. 10 µM) affects competitive inhibition .

- Protein Conformation : Use of truncated vs. full-length kinase domains .

- Resolution : Standardize assay protocols (e.g., ADP-Glo™ Kinase Assay) and validate with orthogonal methods (SPR, ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.